(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone structure and properties
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone structure and properties
An In-Depth Technical Guide to (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone: A Cornerstone Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Architectural Logic of Chiral Auxiliaries
In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is intrinsically tied to their three-dimensional architecture. Asymmetric synthesis provides the tools to achieve this control, and among the most reliable and powerful of these tools is the chiral auxiliary.[1][2] A chiral auxiliary is a molecular scaffold, itself enantiomerically pure, that is temporarily attached to a prochiral substrate. Its defined stereochemistry then directs subsequent chemical transformations, leading to the formation of a new stereocenter with a high degree of selectivity.[2]
The (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone belongs to the esteemed class of Evans oxazolidinones, which are renowned for their efficacy and versatility in asymmetric synthesis.[3][4] What sets the 5,5-dimethyl substituted variants—often referred to as "SuperQuat" auxiliaries—apart is the conformational rigidity imparted by the gem-dimethyl group at the C5 position.[5][6] This structural feature enhances the facial shielding of the derived enolates, often leading to superior levels of diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions compared to their non-gem-disubstituted counterparts.[5] This guide offers a detailed exploration of the structure, properties, synthesis, and application of this highly effective chiral auxiliary for professionals in research and drug development.
Physicochemical and Structural Properties
The utility of a chiral auxiliary is grounded in its physical and chemical characteristics. (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a crystalline solid, a property that facilitates its purification by recrystallization and simplifies handling in a laboratory setting. Its structural features are key to its function: the phenyl group at C4 and the gem-dimethyl group at C5 work in concert to create a highly biased steric environment.
| Property | Value | Source(s) |
| Chemical Name | (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | [7] |
| Synonyms | (R)-4-Phenyl-5,5-dimethyl-1,3-oxazolidin-2-one | [3][8] |
| CAS Number | 170918-42-0 | [7] |
| Molecular Formula | C₁₁H₁₃NO₂ | [9] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 154 °C (for the (S)-enantiomer) | [8] |
| Purity | ≥98% | [3] |
Note: Data for the specific (R)-(-) enantiomer can be limited; some data points are inferred from its enantiomer or closely related structures.
Synthesis of the Chiral Auxiliary
The synthesis of chiral oxazolidinones typically originates from readily available and enantiomerically pure amino alcohols.[2][11] The cyclization to form the carbamate ring can be achieved using various carbonylating agents like phosgene, its derivatives (e.g., triphosgene), or diethyl carbonate.[10][12] The following is a representative protocol for the synthesis of a related 4,5-disubstituted oxazolidinone, illustrating the key chemical transformations.
Experimental Protocol: Synthesis from an Amino Alcohol Precursor
This protocol describes a general and robust method for cyclizing a chiral amino alcohol, the logical precursor to the target auxiliary.
-
Apparatus Setup : Equip a round-bottom flask with a distillation head, a condenser, and a receiving flask. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Charging : To the round-bottom flask, add the precursor (R)-2-amino-2-methyl-1-phenylpropan-1-ol (1.0 equiv.), diethyl carbonate (2.3 equiv.), and potassium carbonate (2.1 equiv.).
-
Reaction Execution : Heat the reaction mixture in an oil bath to 160 °C. Ethanol will begin to distill as a byproduct of the cyclization and should be collected in the receiving flask.
-
Monitoring Progress : The reaction is monitored by observing the distillation of ethanol. The reaction is typically complete when the distillation ceases, which can take approximately 5 hours.
-
Workup : Allow the mixture to cool to room temperature. Dilute the reaction mixture with dichloromethane and wash sequentially with water (2x) and brine (1x).
-
Isolation and Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure oxazolidinone as a white crystalline solid.[10]
Application in Asymmetric Synthesis: The Mechanism of Stereocontrol
The power of (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone lies in its ability to orchestrate highly diastereoselective transformations of a prochiral acyl group attached to its nitrogen atom. The process begins with N-acylation, followed by deprotonation to form a rigid, chelated Z-enolate, which then reacts with an electrophile.
The Causality of Stereoselection:
-
N-Acylation : The auxiliary is first acylated with the desired carboxylic acid derivative (e.g., an acyl chloride) after deprotonation with a strong base like n-butyllithium.[2]
-
Enolate Formation : A second deprotonation at the α-carbon of the acyl group using a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a lithium or sodium enolate.
-
Chelated Transition State : The metal cation (Li⁺ or Na⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary. This locks the N-acyl group in a specific conformation.
-
Facial Shielding : In this rigid conformation, the phenyl group at C4 and one of the methyl groups at C5 effectively block one face of the planar enolate. The gem-dimethyl group at C5 is particularly crucial as it prevents rotation around the N-C bond, ensuring the phenyl group provides a consistent and effective steric shield.[5]
-
Electrophilic Attack : Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high preference.
Experimental Protocol: Asymmetric Alkylation
The following is a representative protocol for the diastereoselective alkylation of an N-acyl derivative of the title auxiliary.
-
Preparation of the N-Acyl Auxiliary : In a flame-dried, inert-atmosphere flask, dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Enolate Generation : Add a solution of NaHMDS (1.1 equiv.) dropwise to the cooled solution. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the Z-enolate.
-
Electrophilic Quench : Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution at -78 °C.
-
Reaction Progression : Allow the reaction to stir at -78 °C for several hours, monitoring by TLC for the consumption of the starting material.
-
Quenching and Workup : Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and partition between water and ethyl acetate.
-
Isolation : Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification and Analysis : Purify the crude product by flash column chromatography on silica gel. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product. High diastereoselectivities, often >95% d.e., are expected with this class of auxiliary.[5][6]
Cleavage and Recovery of the Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenter. The N-acyl bond is readily cleaved to release the chiral product (e.g., as an acid, alcohol, or aldehyde) and recover the valuable auxiliary for reuse.
Common Cleavage Methods:
-
To Carboxylic Acid : Saponification using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
To Primary Alcohol : Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
To Aldehyde : Reduction with diisobutylaluminium hydride (DIBAL-H) can directly yield the aldehyde, a particularly valuable transformation.[5]
Safety and Handling
As with any laboratory chemical, (R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone should be handled with appropriate care.[13]
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields, protective gloves, and a lab coat.[13][14]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[14][15] Wash hands thoroughly after handling.[14]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
While some safety data sheets classify this specific type of chemical as not hazardous under OSHA 2012 standards, it is prudent to treat all research chemicals with a high degree of caution.[13]
Conclusion
(R)-(-)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands as a testament to the power of rational design in asymmetric synthesis. The strategic placement of the phenyl and gem-dimethyl groups creates a conformationally rigid and highly effective chiral director, enabling chemists to synthesize complex chiral molecules with exceptional levels of stereocontrol. Its crystalline nature, predictable stereochemical outcomes, and the ability to be recycled make it an invaluable asset in both academic research and the industrial development of enantiomerically pure pharmaceuticals.
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